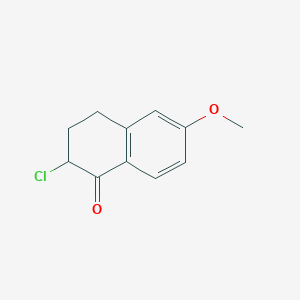![molecular formula C14H20N2O3 B8430114 Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate](/img/structure/B8430114.png)
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate
概要
説明
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a morpholine group and an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for various chemical processes.
作用機序
The mechanism of action of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrazoles: Pyrazoles are another class of heterocyclic compounds with a pyridine-like structure.
Uniqueness
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a lead compound in drug discovery.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-14(17)9-13-4-3-12(10-15-13)11-16-5-7-18-8-6-16/h3-4,10H,2,5-9,11H2,1H3 |
InChIキー |
QUHYQSQFSDIBRT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

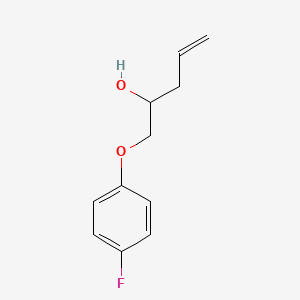
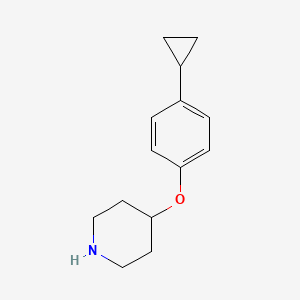

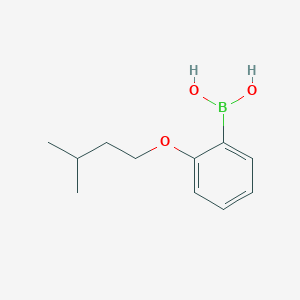



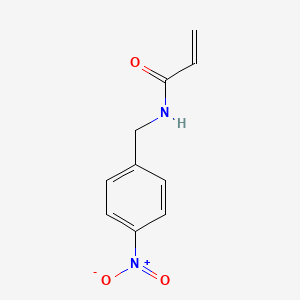
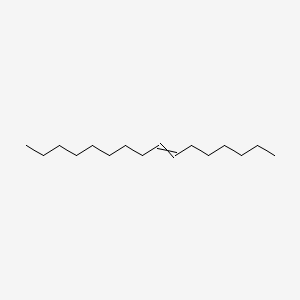
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)
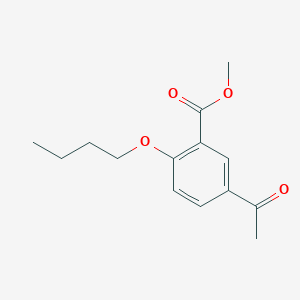
![N-[2-hydroxyeth-1-yl] (5-Methyl-1H-indol-7-yl)methylamine](/img/structure/B8430119.png)
